molecular formula C14H14N2O4S2 B4656590 4-nitro-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide

4-nitro-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide

Cat. No.: B4656590
M. Wt: 338.4 g/mol
InChI Key: WYMULMZNCWTNFV-UHFFFAOYSA-N
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Description

4-nitro-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide is an organic compound with the molecular formula C14H14N2O4S2. It is a sulfonamide derivative, characterized by the presence of a nitro group, a phenylsulfanyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-(phenylsulfanyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrobenzenesulfonamide
  • N-(phenylsulfanyl)benzenesulfonamide
  • 4-nitro-N-(phenylsulfanyl)benzenesulfonamide

Uniqueness

4-nitro-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide is unique due to the presence of both a nitro group and a phenylsulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other sulfonamide derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

4-nitro-N-(2-phenylsulfanylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c17-16(18)12-6-8-14(9-7-12)22(19,20)15-10-11-21-13-4-2-1-3-5-13/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMULMZNCWTNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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